molecular formula C9H9FO3 B2836653 (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid CAS No. 159415-52-8

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid

Cat. No.: B2836653
CAS No.: 159415-52-8
M. Wt: 184.166
InChI Key: QPMLOIAOWWYEMI-QMMMGPOBSA-N
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Description

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group on the propionic acid chain, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid typically involves the enantioselective reduction of 3-(3-fluorophenyl)-2-oxopropionic acid. This reduction can be achieved using chiral catalysts or biocatalysts to ensure the desired stereochemistry. Common reagents include borane complexes or enzymatic systems that provide high enantioselectivity under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives, depending on the reducing agents and conditions used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 3-(3-fluorophenyl)-2-oxopropionic acid or 3-(3-fluorophenyl)propanoic acid.

    Reduction: Formation of (S)-3-(3-fluorophenyl)-1,2-propanediol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    ®-3-(3-Fluorophenyl)-2-hydroxypropionic acid: The enantiomer of the compound with different stereochemistry.

    3-(3-Fluorophenyl)-2-oxopropionic acid: The oxidized form of the compound.

    3-(3-Fluorophenyl)propanoic acid: A reduced form lacking the hydroxyl group.

Uniqueness: (S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a probe in stereochemical studies.

Properties

IUPAC Name

(2S)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMLOIAOWWYEMI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159415-52-8
Record name (2S)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
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